Glycolamide, methanesulfonate (ester)
Overview
Description
Glycolamide, methanesulfonate (ester) is a chemical compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of glycolamide, methanesulfonate (ester) make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycolamide, methanesulfonate (ester) typically involves the reaction of glycolamide with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows: [ \text{Glycolamide} + \text{Methanesulfonic Acid} \rightarrow \text{Glycolamide, Methanesulfonate (Ester)} ]
Industrial Production Methods: In industrial settings, the production of glycolamide, methanesulfonate (ester) is carried out using large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process involves the careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Glycolamide, methanesulfonate (ester) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of glycolamide and methanesulfonic acid.
Substitution Reactions: The ester group can be substituted by other nucleophiles, resulting in the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Glycolamide and methanesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidation states and products based on the specific reaction conditions.
Scientific Research Applications
Glycolamide, methanesulfonate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential as a prodrug, where it can be converted into active pharmaceutical agents in the body.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of glycolamide, methanesulfonate (ester) involves the hydrolysis of the ester bond, leading to the release of glycolamide and methanesulfonic acid. The released glycolamide can interact with various molecular targets and pathways, depending on the specific application. For example, in biochemical studies, glycolamide can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms.
Comparison with Similar Compounds
Glycolamide, methanesulfonate (ester) can be compared with other similar compounds, such as:
Glycolamide Esters: These compounds share a similar ester structure but differ in the substituents attached to the glycolamide moiety.
Methanesulfonate Esters: These esters have the methanesulfonate group but differ in the alcohol or amine component.
Uniqueness: The unique combination of glycolamide and methanesulfonate in this ester provides distinct properties, such as enhanced hydrolytic stability and specific reactivity towards nucleophiles. This makes it a valuable compound for various applications in research and industry.
Conclusion
Glycolamide, methanesulfonate (ester) is a versatile compound with significant importance in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers
Properties
IUPAC Name |
(2-amino-2-oxoethyl) methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H2,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKLNPRCBWIBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179226 | |
Record name | Glycolamide, methanesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24466-68-0 | |
Record name | Glycolamide, methanesulfonate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024466680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycolamide, methanesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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